Product packaging for Z-Asn-Phe-Ome(Cat. No.:CAS No. 4976-86-7)

Z-Asn-Phe-Ome

Cat. No.: B8594265
CAS No.: 4976-86-7
M. Wt: 427.4 g/mol
InChI Key: XHINWMJGDYTIFM-UHFFFAOYSA-N
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Description

Fundamental Principles of Dipeptide Derivatives in Biochemical and Synthetic Contexts

Dipeptide derivatives are compounds formed by the linkage of two amino acid residues via a peptide bond, often with additional modifications to their N-terminal, C-terminal, or side-chain functionalities. These modifications are crucial for modulating their chemical and physical properties, such as stability, solubility, and biological activity . In biochemical contexts, dipeptide derivatives serve various roles, including acting as enzyme substrates, inhibitors, or as building blocks for larger peptides and proteins nih.gov. For instance, cyclic dipeptides, also known as diketopiperazines (DKPs), are common natural products and can also arise as by-products in peptide synthesis or from the hydrolysis of functional peptides and proteins researchgate.net. They are investigated for diverse applications, including as potential fungicides and as chiral auxiliaries in organic synthesis researchgate.netubc.ca.

In synthetic chemistry, dipeptide derivatives are indispensable intermediates for the construction of longer peptide chains, enabling the controlled and stepwise assembly of complex biomolecules. The ability to synthesize specific dipeptides with desired modifications allows researchers to explore structure-activity relationships, develop new therapeutic agents, and create molecular probes for biochemical studies nih.gov.

The Benzyloxycarbonyl (Z) Protecting Group: Historical Context, Role, and Strategic Applications in Peptide Synthesis

The Benzyloxycarbonyl (Z) group, also known as Cbz, is a cornerstone in peptide synthesis, owing its discovery to Leonidas Zervas in the early 1930s rsc.org. Its introduction, particularly through the Bergmann-Zervas carboxybenzyl method developed with Max Bergmann in 1932, marked a revolutionary advancement in the controlled chemical synthesis of peptides rsc.org. For over two decades, this method remained the dominant procedure globally rsc.org.

The primary role of the Z protecting group is to mask the nucleophilic and basic properties of the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation rsc.org. It forms a carbamate (B1207046) linkage, which is stable under various reaction conditions commonly encountered in peptide synthesis. A key advantage of the Z group is its selective removal via catalytic hydrogenation, typically at room temperature and ordinary pressure, which cleaves the protecting group without affecting the newly formed peptide bonds or other sensitive side-chain functionalities rsc.org. This deprotection yields relatively harmless by-products: toluene (B28343) and carbon dioxide. Other methods for Z-group removal include reduction with sodium in liquid ammonia (B1221849) and acidolysis.

Strategically, the Z group's ability to prevent racemization of the protected amino acid's chiral center is paramount, ensuring the stereochemical integrity of the growing peptide chain rsc.org. This characteristic, combined with its ease of introduction (e.g., using benzyl (B1604629) chloroformate) and mild deprotection conditions, has solidified its position as a classical and still unsurpassed method for N-terminal protection, particularly in solution-phase peptide synthesis and as a component in Boc/benzyl solid-phase peptide synthesis strategies rsc.org.

Significance of the Methyl Ester (OMe) C-Terminal Modification in Peptide Synthesis and Enzyme Substrate Design

The methyl ester (OMe) modification at the C-terminus of a peptide, such as in Z-Asn-Phe-OMe, serves several critical functions in peptide synthesis and enzyme substrate design. As a C-terminal protecting group, the OMe group converts the carboxylic acid functionality into an ester, thereby neutralizing its acidic nature and preventing undesired reactions, such as self-condensation or cyclization, during coupling steps. This modification is typically introduced by esterification of the C-terminal amino acid or peptide with methanol (B129727).

The significance of the OMe modification includes:

Solubility Modulation: Esterification can significantly alter the solubility of peptides, often enhancing their solubility in organic solvents, which is beneficial for solution-phase synthesis and purification processes.

Activation for Coupling: While protecting the C-terminus, the ester group can also be activated for subsequent peptide bond formation, for example, by conversion to an activated ester or by direct coupling with an incoming amino acid's N-terminus using coupling reagents.

Prevention of Racemization: Protecting the C-terminal carboxyl group helps to minimize the risk of racemization at the C-terminal amino acid during coupling reactions, especially when using certain activation methods.

Facilitating Purification: The altered physicochemical properties due to esterification can aid in the purification of synthetic peptides.

In enzyme substrate design, the methyl ester modification is particularly valuable:

Prodrug Design: C-terminal esters are often targets for cleavage by endogenous esterases in biological systems, making them excellent candidates for prodrug strategies. The ester can be hydrolyzed in vivo to release the active peptide with a free carboxyl group, improving bioavailability or targeted delivery.

Enzyme Activity and Specificity Studies: The OMe group can serve as a leaving group for enzymatic reactions or as a tag to monitor enzyme activity. For instance, methyl esters on C-terminal cysteine residues have been used to study protein prenylation. While this compound itself is a dipeptide, the principles of enzymatic synthesis of similar protected dipeptides, such as Z-Asp-Phe-OMe and Z-Ala-Phe-OMe, demonstrate the utility of the methyl ester. For example, papain has been shown to catalyze the condensation of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester to yield Z-Asp-Phe-OMe with high yields, and thermolysin has been used for the synthesis of Z-Ala-Phe-OMe rsc.org. These enzymatic approaches often occur in biphasic systems and can minimize racemization rsc.org.

Hydrophobicity and Membrane Permeability: C-terminal alkyl esters can increase the hydrophobicity and membrane permeability of peptides, which is advantageous for drug delivery applications.

The synthesis of dipeptide derivatives like this compound often involves the coupling of an N-protected amino acid (Z-Asn-OH) with a C-protected amino acid (Phe-OMe). This can be achieved through chemical coupling reagents (e.g., carbodiimides like DCC or EDC) or enzymatic methods, which offer advantages such as high regioselectivity and reduced racemization rsc.org.

Data Tables

While specific detailed research findings in the form of quantitative data tables for this compound itself were not extensively found in the search results, the principles of its synthesis and application are well-established through studies on analogous dipeptide derivatives. For instance, enzymatic synthesis conditions for similar Z-protected dipeptides with C-terminal methyl esters have been optimized.

Table 1: Example of Enzymatic Synthesis Conditions for Z-Ala-Phe-OMe (an analogous dipeptide)

ParameterCondition/Value
Acyl DonorZ-Ala-OH (0.1 mol L⁻¹)
Acyl AcceptorPhe-OMe·HCl (0.1 mol L⁻¹)
Enzyme CatalystFree Thermolysin (1 g L⁻¹)
Buffer0.2 mol L⁻¹ Acetate (B1210297) buffer (pH 6)
Additives0.05 mol L⁻¹ Calcium acetate, 200 g L⁻¹ Ammonium sulphate
Temperature50 °C
Reaction Time6 hours
Yield (Precipitated)66%

This table illustrates typical conditions and outcomes for the enzymatic synthesis of Z-protected dipeptide methyl esters, highlighting the efficiency and controlled environment required for such reactions. The principles demonstrated here are applicable to the synthesis of this compound.

Application of Other Proteolytic Enzymes in Peptide Bond Formation (e.g., Alcalase, Pseudomonas aeruginosa Protease PST-01, alpha-Chymotrypsin)

Substrate Scope and Enzyme Specificity in Reverse Proteolysis Reactions

Enzymatic peptide synthesis, particularly through reverse proteolysis, offers an attractive alternative to traditional chemical methods due to its high chemo-, regio-, and stereoselectivity, often under mild reaction conditions nih.govresearchgate.net. In reverse proteolysis, proteases, which typically catalyze peptide bond hydrolysis, are employed to synthesize peptide bonds by shifting the reaction equilibrium towards synthesis. This can be achieved by controlling factors such as substrate concentration, solvent composition, and product precipitation rsc.org.

For the synthesis of this compound, or similar Z-protected dipeptide esters, proteolytic enzymes like papain have been demonstrated to catalyze the condensation of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) with L-phenylalanine methyl ester in biphasic systems . While this specific example pertains to Z-Asp-Phe-OMe, the principles are adaptable to this compound synthesis by substituting Z-Asp-OH with Z-Asn-OH .

Key parameters in such enzymatic reactions include:

Temperature: Optimal temperatures typically range from 25–49°C.

Molar Ratio of Substrates: A common ratio is 1:1.25 (acyl donor to ester).

Enzyme Loading: Typically 1–15 g per 100 mL reaction volume.

Solvent System: Biphasic systems, such as ethyl acetate/potassium citrate (B86180) buffer, are often employed, with additives like glycerol (B35011) to prevent enzyme aggregation .

Under optimized conditions, yields exceeding 80% can be achieved within 48 hours . The enzyme specificity dictates which amino acids can be effectively coupled. Proteases often exhibit broad specificity for the acyl donor (P1 site) and the nucleophile (P'1 site) but maintain high stereoselectivity, ensuring the formation of the desired L,L-dipeptide nih.govresearchgate.net. However, the steric bulk of the asparagine side chain might necessitate longer reaction times compared to other amino acids .

Stereochemical Control and Minimization of Racemization in Enzymatic Peptide Synthesis

One of the most significant advantages of enzymatic peptide synthesis is the inherent stereochemical control and the near-complete avoidance of racemization, a common challenge in chemical synthesis nih.govresearchgate.net. Racemization refers to the process where a chiral center, typically the α-carbon of an amino acid, loses its stereochemical integrity, leading to the formation of its enantiomer (e.g., L-amino acid converting to D-amino acid) thieme-connect.deslideshare.net. This is particularly critical in peptide synthesis because the biological activity of peptides is highly dependent on their precise three-dimensional structure and the stereochemistry of their constituent amino acids thieme-connect.de.

Enzymes, being chiral catalysts, create a specific chiral environment that favors the formation of only one stereoisomer, thus preventing racemization slideshare.net. This is in stark contrast to chemical methods where activated amino acids can undergo epimerization, especially at the C-terminus, through mechanisms such as azlactone formation or direct α-proton abstraction by bases slideshare.netmdpi.com.

Strategies to maintain stereochemical purity in enzymatic synthesis include:

Mild Reaction Conditions: Enzymes typically operate under mild temperatures and physiological pH, which inherently reduces the likelihood of racemization compared to the harsher conditions often required in chemical synthesis nih.govresearchgate.net.

Enzyme Selection: Choosing enzymes with high stereospecificity ensures that only the desired L-amino acid configuration is maintained throughout the coupling process nih.govresearchgate.net.

Kinetically Controlled Reactions: In some enzymatic syntheses, kinetically controlled reactions are employed, where the formation of the peptide bond is faster than its hydrolysis or any racemization side reactions nih.govresearchgate.net.

The absolute absence of racemization is a considerable limitation of existing chemical peptide coupling agents, making enzymatic approaches highly valuable for synthesizing stereochemically pure peptides researchgate.net.

Chemical Synthesis Strategies for Peptide Derivatives

Chemical synthesis remains a cornerstone for producing peptides, including dipeptides like this compound. While solid-phase peptide synthesis (SPPS) has gained prominence for its efficiency in synthesizing longer peptides, solution-phase peptide synthesis (LPPS) continues to be relevant, especially for smaller peptides, large-scale production, and when intermediate purification is desired wikipedia.orgu-szeged.huresearchgate.netopenaccessjournals.com.

Solution-Phase Peptide Synthesis Techniques: Recent Advancements and Challenges

Solution-phase peptide synthesis involves the stepwise addition of amino acids in a homogeneous solution, with purification steps after each coupling or deprotection reaction wikipedia.orgopenaccessjournals.com. This method allows for intermediate purification, which can be advantageous for ensuring product purity, especially if intermediates can be crystallized u-szeged.hu.

Recent advancements in LPPS aim to address its inherent challenges:

Purification Complexity: A major challenge is the need for purification after each step, which can be time-consuming and complex, particularly for longer sequences researchgate.netopenaccessjournals.com. This has driven advancements in purification techniques and the development of soluble polymer supports (e.g., polyethylene (B3416737) glycol) to streamline large-scale manufacturing and purification mdpi.com.

Solvent Use and Environmental Impact: Traditional LPPS often relies on large volumes of organic solvents, posing environmental concerns. Recent efforts focus on developing more sustainable approaches, including synthesis in aqueous and micellar media to reduce organic solvent use researchgate.netnih.gov.

Chemical Complexity and Side Reactions: The presence of multiple functional groups in amino acids can lead to side reactions or incomplete coupling, necessitating precise control over reaction conditions openaccessjournals.com.

Despite these challenges, LPPS is cost-effective for large-scale production compared to some other methods and facilitates the incorporation of unnatural amino acids or backbone modifications wikipedia.orgresearchgate.net.

Selection and Application of Coupling Reagents for Efficient Peptide Bond Formation

Efficient peptide bond formation is central to chemical peptide synthesis, and the choice of coupling reagents significantly impacts reaction efficiency, yield, and purity americanpeptidesociety.orgjpt.com. These reagents activate the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of another americanpeptidesociety.orgjpt.com.

Common classes of coupling reagents and their applications include:

Carbodiimides:

Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are widely used for their efficiency and cost-effectiveness americanpeptidesociety.orgbachem.com. They activate the carboxyl group by forming an O-acylisourea intermediate americanpeptidesociety.org. DCC's byproduct, dicyclohexylurea (DCU), is often insoluble and precipitates, aiding removal in solution-phase reactions researchgate.netpeptide.com. DIC's byproduct is more soluble, making it suitable for solid-phase synthesis but also used in solution peptide.com.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, and its urea (B33335) byproduct can be removed by aqueous washing, making it suitable for reactions in aqueous media or protein modification wikipedia.orgpeptide.com.

Carbodiimide (B86325) activation can lead to racemization, which is often suppressed by additives wikipedia.orgpeptide.com.

Active Ester-Based Reagents (Additives):

1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently used in combination with carbodiimides to reduce racemization and improve efficiency by forming active esters wikipedia.orgamericanpeptidesociety.orgpeptide.com. HOAt is particularly effective and can be used in couplings of N-methyl-amino acids bachem.com.

Phosphonium (B103445) and Aminium (Uronium) Salts:

Reagents like HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , and COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) are highly efficient, achieve high coupling rates, and minimize undesired side reactions jpt.combachem.com. They typically require the presence of a base bachem.com. HATU is known for faster reactions with less epimerization peptide.com. COMU offers improved solubility and reduced allergenic potential compared to HOBt/HOAt-based reagents bachem.com.

Other Reagents:

T3P (Propylphosphonic Anhydride) is a highly efficient coupling reagent known for high yields and minimal racemization and side products jpt.com.

For the synthesis of this compound, a carbodiimide such as DCC, often in conjunction with an additive like HOBt or HOAt, would be a common choice for forming the amide bond between Z-Asn-OH and Phe-Ome peptide.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O6 B8594265 Z-Asn-Phe-Ome CAS No. 4976-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4976-86-7

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 2-[[4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C22H25N3O6/c1-30-21(28)18(12-15-8-4-2-5-9-15)24-20(27)17(13-19(23)26)25-22(29)31-14-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H2,23,26)(H,24,27)(H,25,29)

InChI Key

XHINWMJGDYTIFM-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Enzymatic Hydrolysis and Comprehensive Substrate Specificity Profiling

Investigation of Enzymatic Hydrolysis Pathways and Identification of Cleavage Products

The enzymatic hydrolysis of peptide bonds and ester linkages is a fundamental process in biochemistry, often catalyzed by peptidases (proteases) and esterases, respectively. For Z-Asn-Phe-OMe, potential hydrolysis pathways include the cleavage of the peptide bond between the asparagine and phenylalanine residues, and the hydrolysis of the methyl ester at the C-terminus of phenylalanine. Additionally, the N-terminal benzyloxycarbonyl (Z) protecting group can be removed by specific enzymes or chemical methods, yielding the free amino group.

Direct and extensive enzymatic hydrolysis studies focusing specifically on the alpha-peptide bond of N-benzyloxycarbonyl-L-asparaginyl-L-phenylalanine methyl ester (this compound) are not widely reported in the readily available scientific literature. However, insights into the enzymatic hydrolysis of structurally related dipeptide esters, particularly those involving asparagine or aspartic acid and phenylalanine, can provide valuable context for understanding potential pathways and enzyme specificities.

Enzymatic Hydrolysis of β-L-Aspartyl-L-phenylalanine Methyl Ester

While direct data for the alpha-isomer of this compound is limited, significant research has been conducted on the enzymatic hydrolysis of N-β-L-aspartyl-L-phenylalanine methyl ester (β-L-Asn-PheMe), a compound structurally similar but featuring a beta-aspartyl linkage rather than an alpha-asparaginyl one. This compound serves as a substrate for specific β-aspartyl peptidases.

Detailed research findings indicate that enzymes such as EcAIII (from Escherichia coli) and KpAIII (from Klebsiella pneumoniae) exhibit β-aspartyl peptidase activity, catalyzing the hydrolysis of β-L-Asn-PheMe nih.gov. The activity of these enzymes can be monitored using methods like the glutamate-oxaloacetate transaminase (GOT) assay nih.gov.

Research Findings on β-L-Asn-PheMe Hydrolysis: Studies have shown that KpAIII demonstrates a higher affinity for β-L-Asn-PheMe compared to EcAIII, as indicated by their respective kinetic parameters nih.gov. The hydrolysis of β-L-Asn-PheMe by these β-aspartyl peptidases results in the cleavage of the β-peptide bond, yielding L-asparagine and L-phenylalanine methyl ester as the primary products nih.gov.

Interactive Data Table: Kinetic Parameters for β-L-Asn-PheMe Hydrolysis

EnzymeSubstratepHTemperature (°C)Affinity (Higher/Lower)Cleavage Products
EcAIIIN-β-L-aspartyl-L-phenylalanine methyl ester7.437LowerL-Asparagine, L-Phenylalanine methyl ester nih.gov
KpAIIIN-β-L-aspartyl-L-phenylalanine methyl ester7.437HigherL-Asparagine, L-Phenylalanine methyl ester nih.gov

Note: The kinetic parameters (e.g., Km values) were stated to be determined in the source, with KpAIII showing higher affinity, but specific numerical Km values were not provided in the accessible snippets for direct inclusion in the table. nih.gov

Comprehensive Substrate Specificity Profiling

The substrate specificity of peptidases is determined by the interactions between the enzyme's active site subsites and the amino acid residues of the substrate, particularly around the scissile bond. For a dipeptide like this compound, if it were to undergo peptide bond hydrolysis, the cleavage would occur between the asparagine and phenylalanine residues.

General principles of peptidase specificity suggest that the nature of amino acids at positions P1 (on the N-terminal side of the scissile bond) and P'1 (on the C-terminal side of the scissile bond) significantly influences the enzyme's affinity and catalytic efficiency. For instance, studies on various cysteine proteinases, including cathepsin B and papain, have shown preferences for certain amino acid residues at specific subsites. For example, the lowest Michaelis constant (Km) for cathepsin B hydrolysis of a test substrate was observed when asparagine was at the P'1 position, indicating good affinity. Papain and cathepsin L also show a preference for hydrophobic residues like tryptophan, phenylalanine, and leucine (B10760876) at their S'1 subsites.

Advanced Analytical and Characterization Methodologies for Peptide Derivatives

High-Resolution Chromatographic Separation Techniques

High-resolution chromatographic separation techniques are indispensable for the analysis and purification of peptide derivatives like Z-Asn-Phe-Ome. These methods leverage differences in physicochemical properties to separate components within a mixture, providing crucial insights into purity and reaction progress.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides and monitoring the efficiency of peptide synthesis reactions. By separating the desired product from unreacted starting materials, truncated sequences, deletion sequences, and other side products, HPLC provides a quantitative measure of purity and helps optimize reaction conditions rsc.orgmtoz-biolabs.comgyrosproteintechnologies.com.

Reversed-Phase HPLC (RP-HPLC) is the most widely used chromatographic mode for peptide analysis due to its excellent resolution and reproducibility rsc.orgcreative-proteomics.comsigmaaldrich.com. The separation in RP-HPLC is based on the hydrophobic interactions between the peptide and a hydrophobic stationary phase, typically C18 or C8 silica (B1680970) columns creative-proteomics.comsigmaaldrich.com. The mobile phase usually consists of a gradient of an organic solvent (e.g., acetonitrile) in water, often acidified with trifluoroacetic acid (TFA) to ensure protonation of basic residues and improve peak shape sigmaaldrich.com.

For this compound, RP-HPLC is critical for:

Purity Assessment: Identifying and quantifying impurities that co-elute with or are closely related to the target dipeptide. A pure this compound sample will exhibit a single, sharp peak in the chromatogram. creative-proteomics.com

Reaction Monitoring: Tracking the consumption of starting materials (e.g., Z-Asn-OH, Phe-OMe) and the formation of this compound during coupling reactions, allowing for real-time optimization of synthesis parameters rsc.orgfrontiersin.org.

Quantification: Determining the concentration of this compound in a sample by comparing its peak area to a calibration curve of known standards.

Detection is typically performed using UV absorbance, commonly at 220 nm, which is characteristic of the peptide bond. Given that Phenylalanine contains an aromatic ring and the Z-group also has a benzene (B151609) ring, detection at 275 nm can also be used as a reference for components containing these chromophores creative-proteomics.com.

Illustrative RP-HPLC Purity Profile for this compound

Retention Time (min)Peak Area (%)Identity
7.21.5Z-Asn-OH (Starting Material)
9.897.8This compound
10.50.4Truncated/Side Product
11.10.3Unknown Impurity

Note: This table presents illustrative data. Actual retention times and impurity profiles would vary based on specific chromatographic conditions and synthesis purity.

Cation-Exchange Chromatography (cIEC) is a powerful technique for analyzing the amino acid composition of peptides. This method separates amino acids based on their net charge, which varies with pH ijpjournal.comaltabioscience.com. To determine the amino acid composition of this compound, the protected dipeptide must first be hydrolyzed into its constituent amino acids: Asparagine (Asn) and Phenylalanine (Phe). Hydrolysis is typically performed by heating the peptide with 6 M HCl at 110 °C for an extended period (e.g., 20-24 hours) altabioscience.comnih.govlibretexts.org.

During acid hydrolysis, certain amino acids can be affected: Asparagine (Asn) is deamidated to Aspartic acid (Asp), and Tryptophan is destroyed altabioscience.comnih.gov. Therefore, the analysis would confirm the presence of Aspartic acid and Phenylalanine, reflecting the original Asn and Phe residues. After hydrolysis, the free amino acids are separated by cIEC and detected, often by post-column derivatization with ninhydrin, which produces a colored product quantifiable by spectrophotometry libretexts.org.

Illustrative Amino Acid Composition Analysis of Hydrolyzed this compound

Amino AcidExpected Molar RatioObserved Molar Ratio
Aspartic Acid*1.00.98
Phenylalanine1.01.02

Note: Asparagine deamidates to Aspartic acid during acid hydrolysis. This table presents illustrative data.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is primarily suited for the analysis of volatile compounds americanpeptidesociety.org. Peptides, including this compound, are generally non-volatile and thermally labile, limiting direct GC application americanpeptidesociety.orgmdpi.com. However, GC can be valuable for the analysis of volatile derivatives of amino acids or small, volatile degradation products of peptides americanpeptidesociety.orgnih.gov.

For amino acid analysis by GC, the peptide (this compound) must first undergo acid hydrolysis to release the individual amino acids. These amino acids are then chemically derivatized to increase their volatility and thermal stability, typically through esterification of carboxylic acid groups and acylation of amino groups mdpi.comnih.govresearchgate.net. Common derivatization agents include trimethylsilyl (B98337) (TMS) reagents or fluoroalkyl chloroformates americanpeptidesociety.orgresearchgate.net. The derivatized amino acids can then be separated by GC and detected, often coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification nih.govmdpi.com. While not directly used for this compound itself, GC-MS is a powerful tool for confirming the amino acid composition after hydrolysis and derivatization.

Chiral Chromatography for Enantiomeric Purity and Racemization Detection

The stereochemical integrity of amino acids within a peptide is critical for its biological activity and function. Synthetic peptides can contain D-amino acid impurities, either from impure starting materials or due to racemization during synthesis or storage digitellinc.comresearchgate.netnih.gov. Chiral chromatography is specifically designed to separate enantiomers (D- and L-forms) of amino acids and peptides, which have identical physical and chemical properties except for their interaction with chiral environments researchgate.netcat-online.com.

For this compound, chiral chromatography is essential to ensure that both Asparagine and Phenylalanine residues maintain their desired L-configuration. This analysis typically involves:

Hydrolysis: The dipeptide is hydrolyzed to its constituent amino acids (Asparagine and Phenylalanine). To account for potential racemization during hydrolysis, deuterated acid (e.g., DCl) can be used, allowing for correction by mass spectrometry digitellinc.comnih.gov.

Derivatization (Optional but common): The liberated amino acids may be derivatized with chiral reagents to form diastereomers, which can then be separated on conventional achiral columns, or with achiral reagents to form volatile derivatives for separation on chiral GC columns cat-online.com. Alternatively, direct separation on chiral HPLC columns can be performed, sometimes requiring a chromophoric group for UV detection cat-online.com.

Chromatographic Separation: Using a chiral stationary phase (CSP) in HPLC or GC to separate the D- and L-enantiomers of Asparagine and Phenylalanine cat-online.commdpi.com.

Detection: Often coupled with Mass Spectrometry (MS) (e.g., HPLC-ESI-MS/MS) for sensitive and accurate quantification of trace levels of D-isomer impurities, with reporting limits as low as 0.1% digitellinc.comnih.gov.

Illustrative Chiral Purity Analysis of Hydrolyzed this compound

Amino AcidL-Isomer (%)D-Isomer (%)
Asparagine>99.5<0.5
Phenylalanine>99.8<0.2

Note: This table presents illustrative data. The presence of D-isomers indicates either starting material impurity or racemization during synthesis/hydrolysis.

Mass Spectrometry for Structural Elucidation and Molecular Mass Confirmation

Mass Spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and molecular mass confirmation of peptides and their derivatives gyrosproteintechnologies.comnih.govbiopharmaspec.commdpi.comacdlabs.com. It provides highly accurate molecular weight information and, through fragmentation (tandem MS or MS/MS), can reveal sequence information and confirm the presence of protecting groups and modifications nih.govbiopharmaspec.commdpi.com.

For this compound, MS is invaluable at various stages:

Molecular Mass Confirmation: High-resolution MS (e.g., using Orbitrap or TOF analyzers) can precisely determine the intact molecular weight of this compound. The calculated exact mass for C22H25N3O6 is 427.1743 Da. Deviations from this expected mass can indicate impurities, unintended modifications, or incomplete reactions.

Structural Elucidation (MS/MS): By fragmenting the protonated or deprotonated molecular ion of this compound, MS/MS can generate characteristic fragment ions (e.g., b-ions and y-ions for peptides). These fragmentation patterns can confirm the sequence (-Asn-Phe-), the attachment of the Z-protecting group at the N-terminus, and the methyl ester at the C-terminus. The presence of specific fragments corresponding to the Z-group (e.g., m/z 108.05 for [C7H7]+ from benzyl) and the methyl ester can provide definitive structural proof. nih.gov

Impurity Identification: When coupled with HPLC (LC-MS), MS can identify the exact mass of impurities detected chromatographically, aiding in their structural assignment and understanding the nature of side reactions creative-proteomics.combiopharmaspec.com.

Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), which are soft ionization methods that produce intact molecular ions, suitable for subsequent fragmentation mdpi.com.

Illustrative Mass Spectrometry Data for this compound

Analysis TypeObserved Mass (m/z)Expected Mass (m/z)Interpretation
ESI-MS428.182 [M+H]+428.181Confirmation of intact molecular weight
MS/MS (b-ions)321.14 [b2]+321.14Confirms Z-Asn-Phe sequence
180.08 [b1]+180.08Confirms Z-Asn sequence
MS/MS (y-ions)248.12 [y2]+248.12Confirms Phe-OMe sequence
165.08 [y1]+165.08Confirms Phe-OMe fragment (loss of COOCH3)
Characteristic Fragments108.05 (Z-group)108.05Confirms presence of Benzyloxycarbonyl protecting group

Note: This table presents illustrative data. Exact mass values are based on the calculated exact mass of this compound (427.1743 Da).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Peptidic Ionization and Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft ionization" technique widely utilized for the analysis of peptides and other biomacromolecules, as it generates ions with minimal fragmentation, preserving the molecular integrity americanpeptidesociety.orgcreative-proteomics.comwikipedia.orglibretexts.org. This characteristic is particularly advantageous for this compound, a peptide derivative, allowing for the accurate determination of its molecular weight.

In ESI-MS, the sample, dissolved in a volatile solvent, is sprayed through a fine capillary under a high electric field, creating highly charged droplets americanpeptidesociety.orgcreative-proteomics.com. As the solvent evaporates, the charge density on the droplet surface increases, leading to the release of gas-phase ions that are then directed into the mass spectrometer for mass-to-charge (m/z) ratio analysis americanpeptidesociety.orgcreative-proteomics.com. For this compound (molecular formula C22H25N3O6), the theoretical monoisotopic mass is 427.174337 Da. In ESI-MS, the most commonly observed ion for such a compound would be the protonated molecular ion, [M+H], or potentially adducts such as [M+Na] or [M+K]. The ability of ESI to produce multiple charged ions also extends the mass range of the analyzer, making it suitable for larger peptides creative-proteomics.comwikipedia.org.

For this compound, an ESI-MS spectrum would typically show a predominant peak corresponding to the [M+H] ion at m/z 428.1822. Depending on the solvent system and presence of salts, adduct ions like [M+Na] at m/z 450.1641 might also be observed. The high mass accuracy of modern ESI-MS instruments allows for the precise determination of the molecular formula, providing a critical confirmation of the compound's identity.

Table 1: Expected ESI-MS Ions for this compound (C22H25N3O6)

Ion TypeTheoretical m/z (Monoisotopic)
[M+H]428.1822
[M+Na]450.1641
[M+K]466.1380

Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, making it an indispensable tool for the characterization of peptide derivatives like this compound waters.comresearchgate.net. LC-MS is particularly effective for assessing the purity of the compound and identifying any related impurities or degradation products that might be present waters.comresearchgate.netmobilionsystems.com.

In an LC-MS workflow, this compound would first be separated from other components in the sample based on its physicochemical properties (e.g., hydrophobicity) as it elutes through the chromatographic column waters.combioanalysis.in. The eluted components then enter the ESI source of the mass spectrometer, where they are ionized and detected. This coupled approach provides both chromatographic retention time information and mass spectral data, offering a high level of confidence in identification and quantification.

For this compound, LC-MS can resolve the main compound from potential synthesis byproducts (e.g., incomplete coupling products, deprotected intermediates) or degradation products (e.g., hydrolysis of the methyl ester or the asparagine amide side chain). The chromatographic profile provides a measure of purity, while the mass spectral data confirms the identity of the main peak and helps characterize any impurities by their m/z values and fragmentation patterns (if MS/MS is employed) waters.commobilionsystems.com. This technique offers enhanced resolution and sensitivity compared to traditional LC-UV/VIS detection alone waters.com.

Amino Acid Analysis for Quantitative Compositional Verification

Amino acid analysis (AAA) is a fundamental technique used to determine the quantitative amino acid composition of peptides and proteins libretexts.orgbiosyn.comusp.orgbachem.com. For this compound, AAA is crucial for verifying the presence and stoichiometric ratio of its constituent amino acids, Asparagine (Asn) and Phenylalanine (Phe), after the peptide bonds and protecting groups have been hydrolyzed libretexts.orgbiosyn.comusp.orgopenstax.org. This method does not provide sequence information but confirms the elemental building blocks bachem.com.

The process typically involves hydrolyzing the peptide into its individual amino acids, separating them chromatographically, and then quantifying them, often after derivatization for enhanced detection libretexts.orgbiosyn.comusp.orgopenstax.org.

Hydrolysis Methods (e.g., Vapor HCl Hydrolysis, Alkaline Hydrolysis)

Before amino acid analysis, this compound must be hydrolyzed to break its peptide bonds and release free Asn and Phe. The choice of hydrolysis method is critical as different amino acids exhibit varying stability under different conditions waters.comwaters.com.

Vapor HCl Hydrolysis: This is a common and highly sensitive method, particularly recommended for relatively pure peptide samples usp.orgwaters.com. The peptide is typically heated with aqueous 6 M HCl vapor at elevated temperatures (e.g., 110-158 °C) for several hours (e.g., 22-24 hours) in a vacuum or inert atmosphere usp.orgopenstax.orgwaters.comnih.govoup.com. This vapor-phase approach reduces contamination from impure reagents and can lead to faster hydrolysis rates compared to liquid-phase methods waters.comwaters.com. While effective for most amino acids, asparagine (Asn) is typically converted to aspartic acid (Asp) under these acidic conditions waters.com. Therefore, the analysis would quantify Asp and Phe.

Derivatization Techniques for Enhanced Detection (e.g., Ninhydrin-Based Methods)

Following hydrolysis and chromatographic separation, the liberated amino acids are often derivatized to enable their detection and quantification libretexts.orgusp.orgopenstax.org. Derivatization enhances detection sensitivity and allows for spectroscopic measurement.

Ninhydrin-Based Methods: Ninhydrin is one of the most widely used reagents for post-column derivatization in amino acid analysis libretexts.orgbiosyn.comusp.orgopenstax.orgpickeringlabs.com. It reacts with primary amino groups of amino acids to produce an intense purple-colored chromophore known as Ruhemann's purple, which can be detected spectrophotometrically at specific wavelengths (e.g., 570 nm) libretexts.orgbiosyn.comopenstax.orgsci-hub.seresearchgate.net. The intensity of the color is directly proportional to the amount of each amino acid, allowing for quantitative analysis libretexts.orgopenstax.org. For this compound, after hydrolysis, the free Aspartic acid (from Asparagine) and Phenylalanine would react with ninhydrin, producing characteristic peaks in the chromatogram, the areas of which would be used to determine their relative molar ratios. Other derivatization techniques, such as pre-column derivatization with reagents like PITC (phenyl isothiocyanate) or OPA (o-phthalaldehyde) followed by reversed-phase HPLC and UV or fluorescence detection, are also common biosyn.compickeringlabs.com.

Spectroscopic Techniques for Confirmation of Chemical Structure and Functional Groups (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying functional groups within this compound, providing detailed atomic-level insights bachem.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful non-destructive technique for elucidating the complete chemical structure of organic molecules, including peptides rsc.orgchapman.edunmims.eduspectralservice.de. For this compound, NMR would provide characteristic signals for each proton and carbon atom in the molecule.

¹H NMR: The spectrum would show distinct proton environments for the benzyloxycarbonyl (Z) group (aromatic protons, benzylic CH2), the asparagine residue (alpha-CH, beta-CH2, amide protons, side-chain amide protons), the phenylalanine residue (alpha-CH, beta-CH2, aromatic protons, amide proton), and the methyl ester group (OCH3 protons). Chemical shifts, coupling constants, and integration values would confirm the presence and connectivity of these groups. For example, the methyl ester protons would appear as a sharp singlet around 3.7 ppm, while the aromatic protons of both the Z-group and phenylalanine would resonate in the 7-7.5 ppm range. Amide protons (NH) would typically appear as broad signals downfield, sensitive to solvent and temperature.

¹³C NMR: This would provide signals for each unique carbon environment, including carbonyl carbons (amide, ester, Cbz), aromatic carbons, and aliphatic carbons. The presence of the Cbz carbonyl (~156 ppm), peptide carbonyls (~170-175 ppm), and ester carbonyl (~170 ppm) would be diagnostic.

Two-dimensional NMR (e.g., COSY, TOCSY, HSQC, HMBC, NOESY): These techniques provide correlations between protons and carbons, confirming the sequential connectivity of the amino acids and the attachment of the protecting groups rsc.orgnmims.eduuzh.ch. For instance, a COSY or TOCSY experiment would show correlations within the spin systems of Asn and Phe residues, while an HSQC would correlate protons with their directly attached carbons. HMBC would provide long-range correlations, confirming the peptide bond formation and esterification. NOESY experiments could provide information on spatial proximities, aiding in conformation analysis, though for a small linear peptide like this compound, its primary use would be confirming sequential assignments uzh.ch.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations youtube.comjove.com. Each functional group absorbs at characteristic frequencies, resulting in a unique IR spectrum youtube.comjove.com.

For this compound, key diagnostic bands would include:

Amide I band: Strong absorption around 1630-1690 cm⁻¹ due to C=O stretching of the peptide bonds and the Cbz carbonyl.

Amide II band: Absorption around 1520-1550 cm⁻¹ due to N-H bending and C-N stretching of the peptide bonds.

Ester C=O stretch: A strong band around 1735-1750 cm⁻¹ for the methyl ester.

Cbz C=O stretch: A strong band around 1700-1720 cm⁻¹ for the carbamate (B1207046) carbonyl.

N-H stretch: Broad band around 3300 cm⁻¹ for amide N-H.

C-H stretch: Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

Primary amide (Asn side chain) N-H stretch: Often seen as two bands around 3400 and 3300 cm⁻¹.

Primary amide (Asn side chain) C=O stretch: Around 1650-1690 cm⁻¹.

Table 2: Expected Key IR Bands for this compound

Functional GroupCharacteristic IR Band (cm⁻¹)Vibration Type
Amide (Peptide)1630-1690 (Amide I)C=O stretching
1520-1550 (Amide II)N-H bending, C-N stretch
Ester1735-1750C=O stretching
Carbamate (Cbz)~1700-1720C=O stretching
Amide (Peptide)~3300N-H stretching
Primary Amide (Asn side chain)~3400, ~3300N-H stretching (asymm., symm.)
Primary Amide (Asn side chain)~1650-1690C=O stretching
Aromatic C-H>3000C-H stretching
Aliphatic C-H<3000C-H stretching

Method Validation for Precision, Linearity, and Limits of Detection/Quantitation in Analytical Research

Method validation is a critical process in analytical research to ensure that an analytical procedure is suitable for its intended purpose, providing consistent, reliable, and accurate data eirgenix.comwjarr.comslideshare.net. For the characterization of this compound, validating the analytical methods used is essential to ensure the quality and reproducibility of results. Key validation parameters include precision, linearity, and limits of detection/quantitation (LOD/LOQ) eirgenix.comwjarr.comslideshare.netich.org.

Precision: This assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions eirgenix.comwjarr.comslideshare.net. Precision is typically evaluated as repeatability (intra-assay precision, under the same operating conditions over a short interval) and intermediate precision (inter-assay precision, within the same laboratory over different days, with different analysts or equipment) eirgenix.com. For this compound, this would involve analyzing replicate samples to demonstrate the consistency of results from techniques like LC-MS or amino acid analysis.

Linearity: Linearity demonstrates that the test results are directly proportional to the concentration of the analyte within a specified range eirgenix.comwjarr.comslideshare.netich.org. A calibration curve is generated by analyzing a series of standards of this compound at different concentrations. The correlation coefficient (R²) of the regression line indicates the linearity of the method ich.orgresearchgate.net. A high R² value (e.g., >0.99) indicates good linearity.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity eirgenix.comich.org. For this compound, the established range would define the concentration limits within which the analytical method can reliably quantify the compound.

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions eirgenix.comwjarr.comslideshare.netich.org. It is typically determined based on the signal-to-noise ratio (e.g., 3:1) of the analyte signal compared to the blank wjarr.com. For this compound, this parameter is important for identifying the lowest detectable amount of the compound or its impurities.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy eirgenix.comwjarr.comslideshare.netich.org. It is usually determined based on a higher signal-to-noise ratio (e.g., 10:1) wjarr.com. The LOQ is crucial for impurity profiling and ensuring that even trace amounts of this compound or its related substances can be reliably measured.

Table 3: Key Parameters for Analytical Method Validation

Validation ParameterDescription
PrecisionCloseness of agreement among repeated measurements of the same sample (repeatability and intermediate precision).
LinearityDirect proportionality of test results to analyte concentration within a defined range.
RangeInterval of analyte concentrations for which the method provides acceptable precision, accuracy, and linearity.
LODLowest detectable amount of analyte, not necessarily quantifiable.
LOQLowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Biochemical Applications and Broader Research Implications

Utilization as Research Reagents and Mechanistic Probes in Enzymology

Z-Asn-Phe-OMe, or similar Z-protected peptide derivatives, are frequently employed as research reagents and mechanistic probes in enzymology. These compounds are crucial for investigating the catalytic activity, substrate specificity, and reaction mechanisms of various enzymes, particularly proteases. For instance, studies on pepsin-catalyzed peptide synthesis in organic media have utilized Z-Phe-Phe-OMe as a model protected peptide to determine optimal reaction conditions, including substrate concentrations, pH, and solvent systems nih.gov. The use of such protected peptides allows researchers to control the reactivity and stability of the substrate, enabling precise kinetic and mechanistic studies.

Enzymatic synthesis methods, often employing proteases like papain, can facilitate the formation of amide bonds in protected amino acid esters, demonstrating high regioselectivity and yield. While Z-Asp-Phe-OMe has been specifically targeted in some patented processes, the principles are adaptable for the synthesis and study of this compound, where the compound can be incorporated into peptides to explore the effects of asparagine modifications on protein structure and function . The methyl ester group in this compound can undergo hydrolysis, releasing asparagine and methanol (B129727), which can then participate in various biochemical pathways, making it useful for tracing metabolic routes or studying esterase activity .

Contribution to Understanding Enzyme Mechanism, Substrate Recognition, and Active Site Architecture

The application of this compound and related protected peptides significantly contributes to understanding enzyme mechanisms, substrate recognition, and active site architecture. Enzymes, particularly proteases, exhibit high specificity for their substrates, which is determined by the arrangement of amino acids within their active sites wikipedia.org. Studies using peptide libraries and synthetic substrates help define the cleavage site selectivity of proteases. For example, metalloproteinases like TACE and ADAM10 show distinct preferences for residues at the P1' position (immediately downstream of the cleavage site), with TACE favoring smaller aliphatic residues and ADAM10 accommodating aromatic amino acids nih.gov. The Phenylalanine residue in this compound, being an aromatic amino acid, could be relevant in studies involving enzymes that recognize aromatic side chains at or near their active sites.

The N-terminal Z-protecting group and C-terminal methyl ester in this compound can influence how the peptide interacts with enzyme active sites. The "P" and "P'" nomenclature (P for residues N-terminal to the cleavage site, P' for residues C-terminal) is critical for describing enzyme specificity expasy.org. By systematically varying the amino acids in synthetic peptides like this compound, researchers can map the subsite preferences of enzymes, revealing key interactions that govern binding and catalysis. For instance, studies have shown that the core region of precursor peptides can enhance enzyme-substrate interactions, with specific residues at the active site recognizing and binding to particular amino acids in the substrate springernature.com, biorxiv.org. This detailed understanding is crucial for elucidating how enzymes achieve their remarkable specificity and catalytic efficiency.

Role as a Building Block or Scaffold in the Rational Design of Peptide-Based Enzyme Inhibitors

This compound, or its constituent amino acids and protecting groups, can serve as a building block or scaffold in the rational design of peptide-based enzyme inhibitors. Peptide-based inhibitors are increasingly recognized for their high specificity and potency, offering advantages over small-molecule drugs frontiersin.org. The rational design of such inhibitors often involves mimicking specific protein-protein interaction interfaces or enzyme active sites frontiersin.org, rsc.org.

Relevance to Peptide Self-Assembly and Supramolecular Chemistry, drawing insights from related Phe-containing peptides

The Phenylalanine (Phe) residue within this compound is particularly relevant to peptide self-assembly and supramolecular chemistry. Phenylalanine-containing peptides, especially dipeptides like diphenylalanine (FF), are well-known for their strong propensity to self-assemble into diverse nanostructures, including nanotubes, nanofibers, and hydrogels nih.gov, researchgate.net, mdpi.com, frontiersin.org. This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and crucial π-π stacking interactions between the aromatic rings of phenylalanine residues nih.gov, researchgate.net, frontiersin.org, mdpi.com.

While this compound is a tripeptide derivative, insights from the self-assembly of simpler Phe-containing peptides can be extrapolated. The presence of the N-terminal Z-group, which is also aromatic, could potentially contribute to π-π stacking interactions, influencing the self-assembly behavior. Studies have shown that N-terminal aromatic or heteroaromatic capping groups, such as fluorenylmethoxy carbonyl (Fmoc), facilitate self-assembly in aqueous environments, leading to the formation of supramolecular hydrogels mdpi.com. The ability of peptides to self-assemble into ordered nanostructures and hydrogels makes them attractive building blocks for biomaterials in fields such as tissue engineering and drug delivery nih.gov, mdpi.com. The stability and ordered structure of these self-assembled systems are often enhanced by the presence of aromatic residues like phenylalanine, which contribute to stable, well-ordered networks through additive π–π interactions nih.gov.

Investigation of Peptide Degradation Pathways and In Vitro Stability in Enzymatic Environments

The investigation of peptide degradation pathways and in vitro stability in enzymatic environments is a critical aspect of research involving this compound. Peptides are highly susceptible to degradation by proteolytic enzymes (proteases and peptidases) present in biological fluids, which can limit their half-life and effectiveness in therapeutic applications americanpeptidesociety.org, ijpsjournal.com, oup.com, csic.es. Enzymatic cleavage is a primary pathway for peptide degradation, and the number and position of cleavage sites directly affect a peptide's stability and degradation rate oup.com.

The Z-protecting group and methyl ester in this compound can influence its susceptibility to enzymatic hydrolysis. N/C-terminal modifications are widely used to protect bioactive peptides against endogenous exopeptidases nih.gov. For instance, N-terminal acetylation has been shown to improve peptide stability against pH, plasma, and trypsin degradation nih.gov. Conversely, the methyl ester can be a target for esterases. Studies assessing peptide stability often involve measuring the remaining peptide amount after digestion under various conditions, including different enzyme concentrations, pH, and incubation times nih.gov. The specific sequence of this compound (Asparagine-Phenylalanine) would determine its vulnerability to different proteases, as enzymes have specific recognition patterns for amino acid sequences around the cleavage site expasy.org. Understanding these degradation pathways is essential for designing more stable peptide-based therapeutics and for interpreting experimental results where peptide integrity is crucial.

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing this compound datasets?

  • Methodological Answer :
  • Findable : Assign DOI via Figshare or ChemRxiv.
  • Accessible : Use open formats (e.g., .csv for HPLC data).
  • Interoperable : Adopt IUPAC nomenclature and SMILES notation.
  • Reusable : Provide metadata (e.g., instrument calibration dates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.